![molecular formula C26H28N4O5 B2480879 4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide CAS No. 903336-65-2](/img/structure/B2480879.png)
4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide" often involves multi-step chemical reactions, starting from basic chemical moieties to more complex structures. For instance, a study by Kesarkar et al. (2021) describes a facile new alternative method for synthesizing piperazine pyrazole derivatives, which are crucial intermediates for various pharmacologically active compounds. This synthesis method focuses on improving efficiency and yield, addressing challenges such as the instability of starting materials and the use of expensive catalysts (Kesarkar, Kashid, & Sukthankar, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. For example, the structural analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds by Kranjc et al. (2012) provides insight into the arrangement of atoms and the molecular conformation through crystallography, highlighting the importance of N–H···O hydrogen bonding and π–π interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Scientific Research Applications
Synthesis and Structural Analysis
The compound, due to its complex structure and potential biological activities, is often studied in the context of synthesis and structural analysis. For instance, research has focused on developing new methods for synthesizing pyrazole derivatives, which are known for their wide spectrum of biological applications. One such study presented an alternative method for the synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine, a compound structurally related to the one , highlighting the relevance of such compounds in medical chemistry (Kesarkar, Kashid, & Sukthankar, 2021).
Molecular Interactions and Crystal Structures
Understanding the molecular interactions and crystal structures of compounds like 4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide can provide insights into their potential applications. Studies have delved into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, revealing details about their supramolecular aggregation controlled by hydrogen bonding and π–π interactions (Kranjc et al., 2012).
Biological Evaluation and Antimicrobial Activity
The structural complexity of such compounds often leads to biological studies assessing their potential therapeutic applications. For example, research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the pharmacological interest in this class of compounds (Rahmouni et al., 2016). Similarly, studies have reported on the synthesis of pyran derivatives with antimicrobial activity, highlighting the relevance of these structures in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
These compounds typically bind to the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
These include pathways involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been shown to exhibit promising pharmacokinetic profiles, suggesting that this compound may also have favorable adme properties .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it can be hypothesized that it may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
properties
IUPAC Name |
4-[[2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c27-26(33)20-6-8-21(9-7-20)28-25(32)18-35-24-17-34-22(14-23(24)31)16-30-12-10-29(11-13-30)15-19-4-2-1-3-5-19/h1-9,14,17H,10-13,15-16,18H2,(H2,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOUVMSTMNJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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